molecular formula C18H26N2O4 B2460660 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea CAS No. 1251613-37-2

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2460660
CAS No.: 1251613-37-2
M. Wt: 334.416
InChI Key: CZDVVIDJJFOTOP-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[44]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dioxaspiro[44]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting with the preparation of the spirocyclic core The spirocyclic structure can be synthesized through a cyclization reaction involving a ketone and an acetal

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the methoxyphenethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxyphenethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: A simpler spirocyclic compound with similar structural features.

    3-(4-Methoxyphenethyl)urea: Lacks the spirocyclic structure but contains the methoxyphenethyl group.

Uniqueness

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea is unique due to its combination of a spirocyclic core and a methoxyphenethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-15-6-4-14(5-7-15)8-11-19-17(21)20-12-16-13-23-18(24-16)9-2-3-10-18/h4-7,16H,2-3,8-13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVVIDJJFOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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